molecular formula C21H15N5O2S2 B2720903 5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE CAS No. 896705-37-6

5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE

Cat. No.: B2720903
CAS No.: 896705-37-6
M. Wt: 433.5
InChI Key: BBOIWRCLFPLFMR-UHFFFAOYSA-N
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Description

5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline moiety, along with an anilino group and a thienylmethyl substituent. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of aniline derivatives, thiadiazole intermediates, and quinazoline precursors, which are subjected to cyclization reactions in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE is unique due to its combination of structural features, including the thiadiazole ring, quinazoline moiety, anilino group, and thienylmethyl substituent.

Properties

IUPAC Name

2-anilino-5-oxo-N-(thiophen-2-ylmethyl)-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c27-18(22-12-15-7-4-10-29-15)13-8-9-16-17(11-13)24-21-26(19(16)28)25-20(30-21)23-14-5-2-1-3-6-14/h1-11H,12H2,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOIWRCLFPLFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=CS5)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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